An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,4,5-T-2-Ethylhexyl Ester
An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,4,5-T-2-Ethylhexyl Ester
Executive Summary
This technical guide provides a comprehensive overview of 2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8), a phenoxy ester herbicide. Historically significant due to its association with 2,4,5-T, a component of Agent Orange, this compound serves as a critical case study in herbicide chemistry, environmental science, and analytical methodology. This document delves into its chemical and physical properties, synthesis pathways with a crucial focus on the formation of the hazardous contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its mechanism of action as a pro-herbicide, and its metabolic fate. Furthermore, detailed protocols for its laboratory synthesis and quantitative analysis in environmental matrices are presented to provide researchers and scientists with actionable, field-proven insights.
Introduction and Historical Context
2,4,5-T-2-ethylhexyl ester is the 2-ethylhexyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). As a member of the chlorophenoxy acid herbicide family, it was designed to control broad-leafed plants.[1] The parent compound, 2,4,5-T, was developed in the late 1940s and saw widespread use in agriculture and forestry.[1]
The notoriety of 2,4,5-T and its esters stems from their use as a primary component of "Agent Orange," a defoliant used extensively during the Vietnam War.[1][2] Agent Orange was an equal mixture of the ester forms of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D).[1] The significant health and environmental concerns associated with these herbicides are not primarily due to the active ingredients themselves, but to a highly toxic and carcinogenic byproduct formed during the manufacturing of the 2,4,5-T precursor: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2]
The inability to produce 2,4,5-T without this dioxin contamination led to its eventual ban in the United States in 1985 and restrictions under the Rotterdam Convention for international trade.[1][2] Understanding the properties of its esters, such as the 2-ethylhexyl variant, remains crucial for environmental monitoring, toxicological research, and the study of persistent organic pollutants.
Chemical and Physical Properties
The 2-ethylhexyl ester of 2,4,5-T is a lipophilic molecule, a property that enhances its penetration through the waxy cuticles of plant leaves. Its physical state is typically a liquid at room temperature, soluble in oils and organic solvents but sparingly soluble in water.[2][3]
It is critical to note a discrepancy in reported physical data. While some commercial suppliers list a melting point of -90°C, this value is anomalously low for a molecule of this structure and molecular weight and should be treated with considerable caution.[4] More reliable data from comprehensive databases like PubChem and NIST do not specify an experimental melting point, suggesting it is a liquid well below 0°C.
| Property | Value | Source(s) |
| CAS Number | 1928-47-8 | [5] |
| Molecular Formula | C₁₆H₂₁Cl₃O₃ | [5][6] |
| Molecular Weight | 367.70 g/mol | [6] |
| IUPAC Name | 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | [6] |
| Synonyms | Ethylhexyl (2,4,5-trichlorophenoxy)acetate, 2,4,5-T Ethyl hexyl ester | [4] |
| Solubility | Insoluble in water; soluble in oils. | [2][3] |
| Calculated LogP | 6.8 | [6] |
Synthesis and Manufacturing
The synthesis of 2,4,5-T-2-ethylhexyl ester is typically achieved through a standard Fischer esterification of its parent acid, 2,4,5-T, with 2-ethylhexanol.[7] However, the critical aspect of this process lies in the synthesis of the 2,4,5-T precursor, 2,4,5-trichlorophenol (2,4,5-TCP), which is fraught with the risk of TCDD formation.
The TCDD Contamination Pathway
2,4,5-TCP is commercially produced from 1,2,4,5-tetrachlorobenzene via nucleophilic aromatic substitution with sodium hydroxide.[8] This reaction requires high temperatures and pressure. Under these harsh conditions, a self-condensation reaction of two 2,4,5-TCP molecules can occur, leading to the formation of the highly stable and toxic 2,3,7,8-TCDD.[2][3][8] The reaction temperature is a critical control point; temperatures exceeding 160°C significantly increase the yield of TCDD.[9] Early manufacturing facilities often lacked precise temperature control, leading to TCDD contamination levels as high as 60 ppm in some batches of 2,4,5-T.[1]
Caption: Synthesis pathway highlighting TCDD formation.
Laboratory Synthesis Protocol
This protocol describes a standard acid-catalyzed esterification. Causality: An acid catalyst (like sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (2-ethylhexanol). The use of a Dean-Stark apparatus is a self-validating system for driving the reaction to completion by removing water, a byproduct of the reaction, thus shifting the equilibrium towards the product side according to Le Chatelier's principle.
Materials:
-
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
-
2-Ethyl-1-hexanol
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,4,5-T (1.0 eq), 2-ethyl-1-hexanol (1.5 eq), and toluene (approx. 2 mL per gram of 2,4,5-T).
-
Catalysis: While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Rationale: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted 2,4,5-T, preventing them from interfering with purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure 2,4,5-T-2-ethylhexyl ester.
Mechanism of Herbicidal Action
2,4,5-T-2-ethylhexyl ester is a pro-herbicide . In its ester form, it is relatively inactive. Its herbicidal activity is manifested only after it is converted to the parent acid, 2,4,5-T, within the target plant.[10]
Mechanism Steps:
-
Absorption: The lipophilic nature of the 2-ethylhexyl ester allows for efficient absorption through the waxy cuticle of the leaves.
-
Hydrolysis: Once inside the plant tissue, plant esterase enzymes rapidly hydrolyze the ester bond, releasing the active 2,4,5-T acid and 2-ethylhexanol.[10]
-
Translocation: The active 2,4,5-T is then transported systemically throughout the plant, primarily to areas of active growth (meristems).
-
Auxin Mimicry: 2,4,5-T acts as a synthetic auxin, a mimic of the natural plant growth hormone indole-3-acetic acid (IAA).[11] It binds to auxin receptors, leading to an uncontrolled, disorganized, and ultimately unsustainable growth response in susceptible broadleaf plants. This results in stem twisting, leaf malformation, and eventual cell death, leading to the demise of the plant.
Caption: Pro-herbicide activation and mechanism of action.
Toxicokinetics and Metabolism
In mammals, as in plants, phenoxy acid esters are rapidly metabolized. Studies on similar compounds, such as the propylene glycol butyl ether (PGBE) ester of 2,4,5-T, show that upon dermal application, the ester is absorbed through the skin and quickly hydrolyzed to the 2,4,5-T acid.[12] The vast majority of the administered dose is recovered in the urine as the unchanged 2,4,5-T acid within 72 hours.[11] This rapid hydrolysis and excretion means the esters do not tend to bioaccumulate, and their systemic toxicity is considered comparable to that of the parent acid.[2][12]
Toxicology and Safety Information
The primary hazards of 2,4,5-T-2-ethylhexyl ester are related to acute exposure and its severe environmental toxicity. The long-term health effects associated with its historical use are linked to the 2,4,5-T active ingredient and, more significantly, the TCDD contaminant.[13] 2,4,5-T itself has been shown to be teratogenic (causes birth defects) and fetocidal in animal studies.[14]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 2,4,5-T-2-ethylhexyl ester:
| GHS Hazard Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed. | [6] |
| H315 | Causes skin irritation. | [6] |
| H319 | Causes serious eye irritation. | [6] |
| H335 | May cause respiratory irritation. | [6] |
| H410 | Very toxic to aquatic life with long lasting effects. | [6] |
Environmental Fate and Ecotoxicology
Once released into the environment, 2,4,5-T-2-ethylhexyl ester is not persistent. The primary degradation pathway is hydrolysis of the ester bond, which occurs within a few days in soil and water, yielding the 2,4,5-T acid.[2][10] The persistence of the herbicide is therefore governed by the fate of the parent acid.
2,4,5-T has a half-life in soil of approximately 21-24 days, with degradation occurring via microbial action.[2] While the ester form is more toxic to aquatic invertebrates than the acid or salt forms, its rapid hydrolysis mitigates some of the long-term risk.[10] However, the high acute toxicity (H410 classification) necessitates extreme caution to prevent direct contamination of waterways. The long-term ecological impact is significantly increased by the level of TCDD impurity, which is highly persistent and bioaccumulative.[2][3]
Analytical Methodology
The quantitative analysis of 2,4,5-T-2-ethylhexyl ester in environmental samples like soil requires a multi-step process involving efficient extraction, sample cleanup to remove interfering matrix components, and sensitive detection by gas chromatography-mass spectrometry (GC-MS). The following protocol is a robust methodology adapted from standard EPA procedures for semivolatile organic compounds.[15][16]
Caption: Workflow for quantitative analysis from soil.
Protocol: Quantification of 2,4,5-T-2-Ethylhexyl Ester in Soil by GC-MS
Causality: Pressurized solvent extraction (PSE) is chosen for its high efficiency in extracting semi-volatile, non-polar compounds from a solid matrix by using elevated temperature and pressure to increase solvent penetration and analyte solubility. Solid Phase Extraction (SPE) cleanup is a critical self-validating step; by using a polar adsorbent like silica gel, non-polar target analytes are eluted with a non-polar solvent while polar interferences from the soil matrix are retained, ensuring a clean extract and preventing contamination of the GC-MS system.
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve to remove large debris.
-
Homogenize the sample thoroughly.
-
Weigh 10 g of the homogenized soil into a PSE extraction cell.
-
Spike the sample with a suitable internal standard (e.g., a deuterated analogue).
-
Extract the sample using a pressurized solvent extractor with a hexane/acetone (1:1) mixture at 100°C and 1500 psi. Perform two static extraction cycles.
2. Extract Cleanup:
-
Concentrate the crude extract to approximately 1 mL.
-
Prepare a silica gel solid-phase extraction (SPE) cartridge by conditioning with hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the cartridge with a non-polar solvent like hexane or a hexane/dichloromethane mixture to recover the 2,4,5-T-2-ethylhexyl ester. The polar interferences will remain on the silica gel.
-
Concentrate the cleaned eluate to a final volume of 1 mL.
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for 2,4,5-T-2-ethylhexyl ester (e.g., m/z 366, 255, 198) and the internal standard.
4. Quantification:
-
Prepare a multi-point calibration curve using standards of 2,4,5-T-2-ethylhexyl ester containing the internal standard.
-
Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
2,4,5-T-2-ethylhexyl ester is a compound of significant scientific and historical interest. While its direct use has ceased along with its parent acid, its chemical properties provide valuable insights for researchers in herbicide development, environmental remediation, and toxicology. The inextricable link to TCDD contamination during its precursor synthesis underscores the critical importance of process chemistry control in ensuring chemical safety. The methodologies for synthesis and analysis presented herein offer a robust framework for further research into this and related classes of chemical compounds.
References
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PubChem. (n.d.). 2,4,5-T Butoxyethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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ExportersIndia. (n.d.). 2,4,5-T-2-ethylhexyl ester. Retrieved from [Link]
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ResearchGate. (2018). Modeling the formation of 2,3,7,8-tetrachlorodibenzo- p -dioxin in the historical manufacture of 2,4,5-trichlorophenol. Retrieved from [Link]
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PubMed. (1984). Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-T-2-ethylhexyl. National Center for Biotechnology Information. Retrieved from [Link]
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Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
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ResearchGate. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]
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